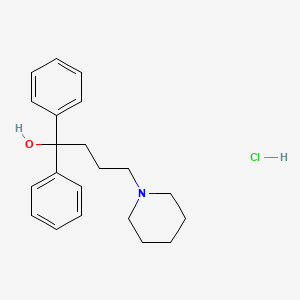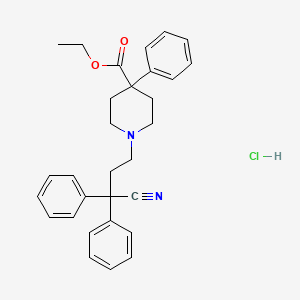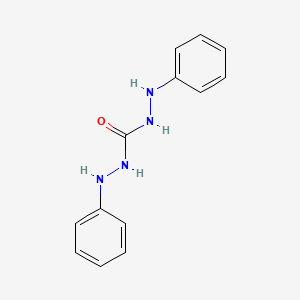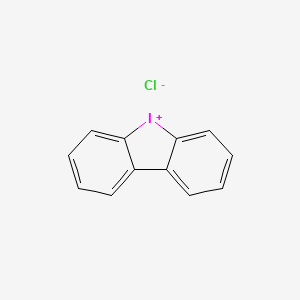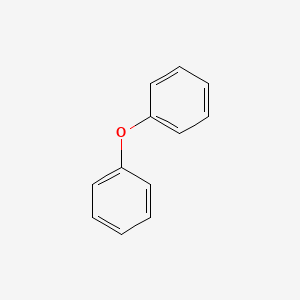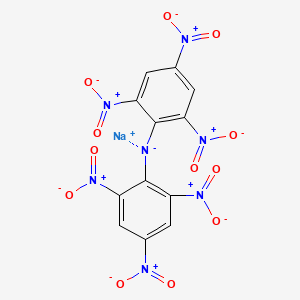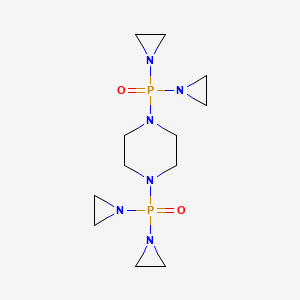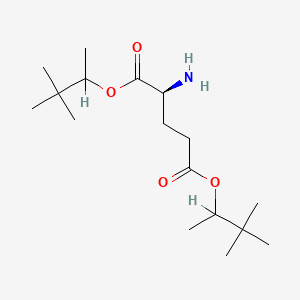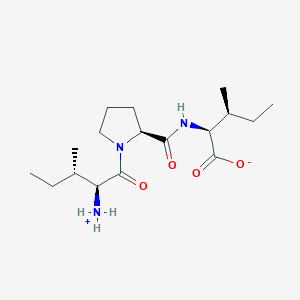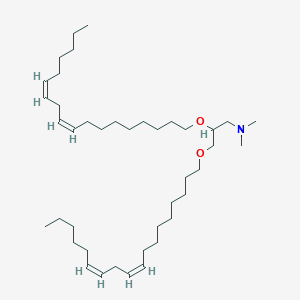
DLinDMA
Descripción general
Descripción
DLinDMA, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a cationic lipid . It is a key component of lipid nanoparticles (LNPs) and is used for siRNA delivery . It has been used in the development of mRNA vaccines against SARS-CoV-2 .
Synthesis Analysis
The synthesis of DLinDMA involves the presence of a second double bond which further reduces the phase transition temperature . The incorporation of a third double bond (DLenDMA) has little additional effect .Molecular Structure Analysis
DLinDMA has a molecular formula of C41H77NO2 . Its exact mass is 615.60 and its molecular weight is 616.072 . The structure of DLinDMA can be divided into three main regions: the hydrocarbon chains, the linker, and the headgroup .Aplicaciones Científicas De Investigación
Delivery of Nucleic Acid-based Therapeutics and Vaccines
DLinDMA is a key component of lipid nanoparticles (LNPs) which have proven to be a successful platform for the delivery of nucleic acid (NA)-based therapeutics and vaccines . The ionizable lipid component, such as DLinDMA, plays a crucial role in modulating the potency and tolerability of these LNPs .
Enhancing Fusogenicity of LNPs
DLinDMA was designed to improve the fusogenicity of the LNP and facilitate cytosolic delivery of the payload . This means it helps the LNPs to fuse with the cell membrane, allowing the therapeutic payload to enter the cell.
Facilitating Endosomal Escape
DLinDMA plays a critical role in facilitating the endosomal escape of the NA payload . This is a major challenge in realizing the full potential of lipid-based NA delivery platforms, which DLinDMA helps to overcome.
Delivery of siRNA
DLinDMA can be used to deliver small interfering RNAs (siRNAs), which are RNA interference initiators that trigger the silencing of complementary target mRNAs . This is important for gene regulation and disease treatment.
Overcoming Vascular Barrier
siRNAs as drugs need to overcome the vascular barrier, achieve endocytosis and lysosomal escape, and avoid degradation by nuclease action . DLinDMA helps in achieving this.
Adjuvant for mRNA Vaccines
The ionizable cationic lipid DLinDMA can act as a potent adjuvant for mRNA vaccines to induce robust T FH cell and GC B cell responses to generate neutralizing antibodies .
Mecanismo De Acción
Target of Action
The primary target of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) is small interfering RNAs (siRNAs). These are RNA interference initiators that trigger the silencing of complementary target mRNAs and play a crucial role in gene regulation and disease treatment .
Mode of Action
1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) interacts with its targets, the siRNAs, by forming a lipid bilayer structure that encapsulates the siRNAs. This interaction is facilitated by the hydrophobic hydrocarbon chains of DLinDMA, which interact with other lipid components . The ionizable cationic lipid DLinDMA is formulated into lipid nanoparticles (LNPs), which can help to protect siRNAs from enzymatic degradation and the external environment .
Biochemical Pathways
The biochemical pathways affected by 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) are primarily those involved in RNA interference (RNAi). RNAi is a biological process where RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules. By delivering siRNAs, DLinDMA can trigger the silencing of specific mRNAs, thereby regulating gene expression .
Pharmacokinetics
The pharmacokinetics of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) are closely tied to its formulation into lipid nanoparticles (LNPs). These LNPs can protect siRNAs from enzymatic degradation and help them overcome the vascular barrier, achieve endocytosis and lysosomal escape . .
Result of Action
The result of the action of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) is the efficient delivery of siRNAs into cells, leading to the silencing of target mRNAs. This can have various molecular and cellular effects, depending on the specific mRNAs that are targeted. For example, DLinDMA can act as a potent adjuvant for mRNA vaccines to induce robust T FH cell and GC B cell responses to generate neutralizing antibodies .
Propiedades
IUPAC Name |
N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBIAXADRDUGK-KWXKLSQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DLinDMA | |
CAS RN |
871258-12-7 | |
| Record name | Dlindma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DLINDMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



